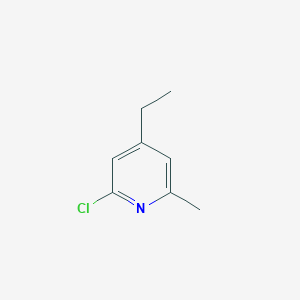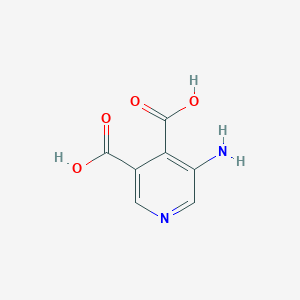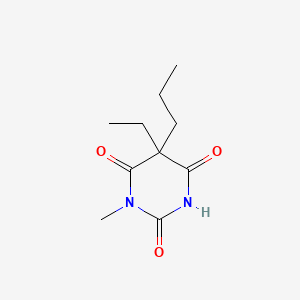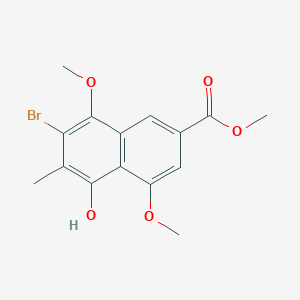![molecular formula C16H26N2O5 B13936656 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester](/img/structure/B13936656.png)
1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester is a complex organic compound with the molecular formula C16H26N2O5 and a molecular weight of 326.39 g/mol. This compound is known for its unique spirocyclic structure, which includes a diazaspirodecane core. It is often used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: Functional groups such as the acetic acid and methyl ester groups are introduced through esterification and acylation reactions.
Protection and Deprotection Steps: Protecting groups like the tert-butyl group are used to protect reactive sites during intermediate steps and are later removed.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Analyse Des Réactions Chimiques
1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetic acid functional groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Applications De Recherche Scientifique
1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity. The pathways involved may include modulation of signal transduction pathways or inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester can be compared with other similar compounds such as:
1,7-Diazaspiro[4.5]decane-7-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester: This compound has a similar spirocyclic structure but differs in the functional groups attached.
3-Oxa-1,7-diazaspiro[4.5]decane-7-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester: This compound includes an additional oxygen atom in the spirocyclic ring, leading to different chemical properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C16H26N2O5 |
|---|---|
Poids moléculaire |
326.39 g/mol |
Nom IUPAC |
tert-butyl 9-(2-methoxy-2-oxoethyl)-10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate |
InChI |
InChI=1S/C16H26N2O5/c1-15(2,3)23-14(21)18-10-6-8-16(18)7-5-9-17(13(16)20)11-12(19)22-4/h5-11H2,1-4H3 |
Clé InChI |
LZKTVHYDCARPNA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC12CCCN(C2=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


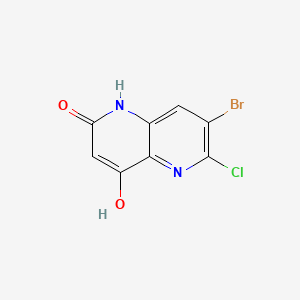
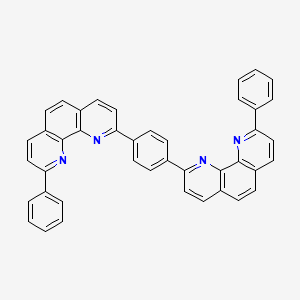

![n-[2-(3-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13936599.png)
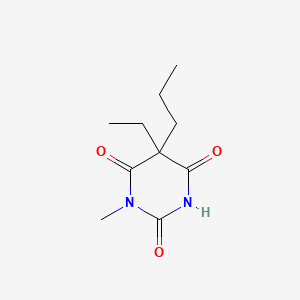
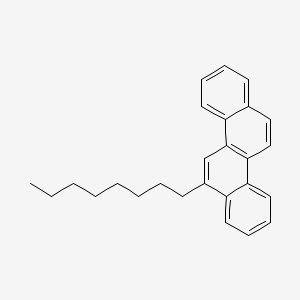


methanone](/img/structure/B13936628.png)
